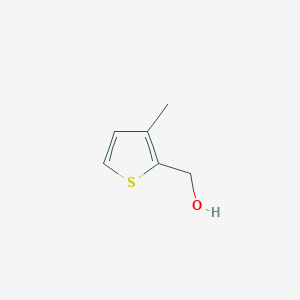

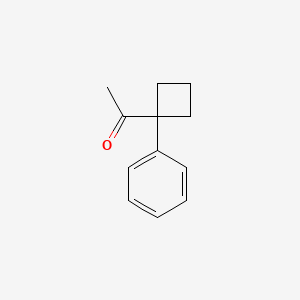

(3-Methylthiophen-2-yl)methanol

Overview

Description

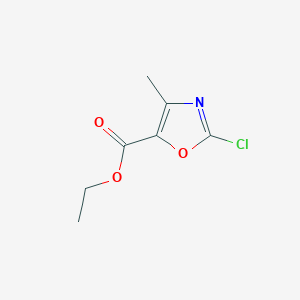

(3-Methylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C6H8OS and its molecular weight is 128.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions

RuCl3·3H2O has been found to be an effective catalyst in reactions involving 2-methylthiophene with aldehydes. This process leads to the synthesis of compounds like bis(thienyl)methanes in moderate to excellent yields. This reaction does not involve mono(indolyl)methanol as an intermediate under these conditions (Qu et al., 2011).

Photocyclisation

The photocyclisation of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones in methanol leads to tetracyclic compounds. This process occurs through intramolecular γ-hydrogen abstraction. Interestingly, the methyl group on the thiophenyl ring does not interfere in the photocyclisation but does affect product formation (Kamboj et al., 2012).

Electrochemical Behavior in Conducting Polymers

The methanol-soluble fraction obtained from the CuCl2 induced polymerization of 2,5-dibromo-3-methylthiophene exhibits specific redox waves on cyclic voltammetric potential polarization. This suggests its potential in applications like electrode surfaces for various electrochemical reactions, demonstrating remarkable stability in aqueous media (Czerwiński et al., 1985).

Electrocatalysis

Poly(3-methylthiophene) (PMT) modified with Pt–Pd co-catalyst, when used for methanol oxidation, shows varied electrocatalytic activities influenced by factors like polymer film thickness and catalyst ratio. This application is significant in areas like fuel cell technology (Galal et al., 2008).

Electrosynthesis

Electrochemically induced substitution of poly(3-methylthiophene) with nucleophiles like methanol has been explored. This process shows potential dependency and varies between nucleophile/polymer combinations. Such substitutions open up possibilities in developing new materials and chemical structures (Qi et al., 1996).

Synthesis of Oxazine Derivatives

Furan-2-yl(phenyl)methanol derivatives, in the presence of catalysts like In(OTf)3, undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol. This process is used for synthesizing oxazine derivatives, notable for their high selectivity and good yields (Reddy et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter . These targets play crucial roles in the transmission of electrical signals in the nervous system.

Mode of Action

Similar compounds have shown to inhibit neuronal voltage-sensitive sodium and l-type calcium channels . This inhibition can disrupt the normal flow of ions, altering the electrical activity of the neuron and potentially leading to a variety of neurological effects.

Result of Action

The related compounds have shown anticonvulsant and antinociceptive activities, suggesting that (3-methylthiophen-2-yl)methanol may have similar effects .

Properties

IUPAC Name |

(3-methylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQJEIWAMCLVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

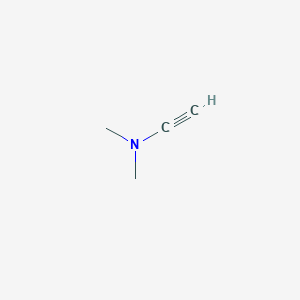

CC1=C(SC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512127 | |

| Record name | (3-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63826-56-2 | |

| Record name | (3-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63826-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can we infer about the reactivity of (3-Methylthiophen-2-yl)methanol from the synthesis described?

A1: The synthesis of Tiagabine hydrochloride, as described in the research, involves several reactions with this compound as a key intermediate. [] Firstly, it is formed from the reaction of a Grignard reagent (2-bromo-3-methylthiophene Grignard reagent) with methyl chloroformate and cyclopropylmagnesium bromide. This suggests the alcohol functional group is relatively reactive, readily undergoing reactions like nucleophilic additions. Later in the synthesis, it undergoes ring opening and condensation reactions. This implies the molecule possesses functionalities capable of participating in ring-opening mechanisms and forming new carbon-carbon bonds. Further studies dedicated to exploring the reactivity of this compound would be needed to provide a more comprehensive understanding.

Q2: Is there information available about the safety and environmental impact of this compound ?

A2: The provided research focuses solely on the synthesis of Tiagabine hydrochloride and does not offer information regarding the safety or environmental impact of this compound. [] As with any chemical, especially those involved in pharmaceutical syntheses, understanding its safety profile, potential toxicity, and environmental fate is crucial. Further research and data analysis would be necessary to address these aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)